Cas no 2171924-75-5 (1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol)

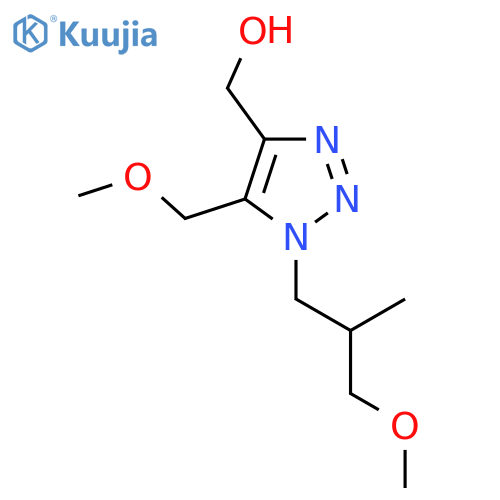

2171924-75-5 structure

商品名:1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol

1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 2171924-75-5

- [1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol

- EN300-1593318

- 1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol

-

- インチ: 1S/C10H19N3O3/c1-8(6-15-2)4-13-10(7-16-3)9(5-14)11-12-13/h8,14H,4-7H2,1-3H3

- InChIKey: HWQQNSAWDCPFOK-UHFFFAOYSA-N

- ほほえんだ: O(C)CC(C)CN1C(COC)=C(CO)N=N1

計算された属性

- せいみつぶんしりょう: 229.14264148g/mol

- どういたいしつりょう: 229.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 69.4Ų

1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1593318-0.5g |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 0.5g |

$2236.0 | 2023-07-10 | ||

| Enamine | EN300-1593318-10.0g |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 10.0g |

$10018.0 | 2023-07-10 | ||

| Enamine | EN300-1593318-5.0g |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 5.0g |

$6757.0 | 2023-07-10 | ||

| Enamine | EN300-1593318-1.0g |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 1.0g |

$2330.0 | 2023-07-10 | ||

| Enamine | EN300-1593318-100mg |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 100mg |

$2050.0 | 2023-09-23 | ||

| Enamine | EN300-1593318-250mg |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 250mg |

$2143.0 | 2023-09-23 | ||

| Enamine | EN300-1593318-2500mg |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 2500mg |

$4566.0 | 2023-09-23 | ||

| Enamine | EN300-1593318-5000mg |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 5000mg |

$6757.0 | 2023-09-23 | ||

| Enamine | EN300-1593318-10000mg |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 10000mg |

$10018.0 | 2023-09-23 | ||

| Enamine | EN300-1593318-0.25g |

[1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanol |

2171924-75-5 | 0.25g |

$2143.0 | 2023-07-10 |

1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2171924-75-5 (1-(3-methoxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylmethanol) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬